CYP2C9 Inhibitory Potency: 20-Fold Differential Between Epigambogic Acid and Gambogic Acid
Epigambogic acid (S-epimer) exhibits a 20-fold greater inhibitory effect on human cytochrome P450 2C9 (CYP2C9) compared to gambogic acid (R-epimer), as determined in a recombinant human CYP enzyme inhibition assay. Both epimers showed minimal inhibitory effects against five other human CYP isoforms (CYP1A2, CYP2C8, CYP2C19, CYP2D6, and CYP3A4), with the exception of CYP2C9 where the S-epimer demonstrated significantly enhanced potency [1].
| Evidence Dimension | CYP2C9 enzyme inhibition |
|---|---|
| Target Compound Data | 20-fold stronger inhibition (S-epimer / epigambogic acid) |
| Comparator Or Baseline | Gambogic acid (R-epimer) |
| Quantified Difference | 20-fold greater inhibitory potency |
| Conditions | Recombinant human CYP450 enzyme inhibition assay; six CYP isoforms tested (CYP1A2, CYP2C8, CYP2C19, CYP2D6, CYP3A4, CYP2C9) |
Why This Matters
A 20-fold difference in CYP2C9 inhibition predicts substantially different drug-drug interaction liability and hepatic clearance profiles, directly impacting selection for in vivo pharmacology or ADME/Tox studies.
- [1] Han Q, Yang L, Liu Y, Wang Y, Qiao C, Song J, Xu L, Yang D, Chen S, Xu H. Gambogic acid and epigambogic acid, C-2 epimers with novel anticancer effects from Garcinia hanburyi. Planta Med. 2006;72(3):281-284. doi:10.1055/s-2005-916193. PMID: 16534739. View Source
